tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methoxy-substituted acylating agent. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl 3-((2-methoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of a methoxy group and a pyrrolidine ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the piperazine derivative may exhibit different binding affinities and selectivity towards biological targets due to the presence of a piperazine ring instead of a pyrrolidine ring .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
KPFJTHNTAJWMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.